tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Description
Chemical Identity and Significance
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate represents a sophisticated organic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 daltons. The compound is uniquely identified by its Chemical Abstracts Service registry number 1251010-30-6, which distinguishes it from related spirocyclic structures in chemical databases. This molecular entity belongs to the broader category of azaspiro compounds, characterized by the presence of nitrogen atoms within the spirocyclic framework and the incorporation of a tert-butyl carboxylate protecting group.
The structural significance of this compound lies in its sophisticated three-dimensional architecture, which incorporates a spiro center connecting two distinct ring systems. The presence of the amino group at position 1 and the protected carboxylate functionality at position 6 provides multiple sites for chemical modification and synthetic elaboration. The compound's design reflects contemporary approaches in medicinal chemistry that emphasize the development of non-planar molecular architectures to enhance drug-like properties and overcome limitations associated with traditional flat molecular structures.
The tert-butyl carboxylate group serves as a crucial protecting functionality, enabling selective chemical transformations while maintaining the integrity of the carboxylic acid moiety during synthetic manipulations. This protective strategy is particularly valuable in multi-step synthetic sequences where orthogonal protection and deprotection strategies are required to achieve complex molecular targets. The compound's molecular design demonstrates the integration of multiple functional elements within a compact spirocyclic framework, representing an efficient approach to molecular complexity generation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Monoisotopic Mass | 226.168128 | |
| Chemical Abstracts Service Number | 1251010-30-6 | |
| MDL Number | MFCD17016201 |
Molecular Classification and Nomenclature
The systematic nomenclature of this compound reflects the complex structural features inherent in spirocyclic chemistry. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as 1,1-dimethylethyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, emphasizing the tert-butyl ester functionality. Alternative nomenclature systems recognize this compound as 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-amino-, 1,1-dimethylethyl ester, which provides a systematic description based on the carboxylic acid derivative approach.
The spirocyclic classification system employed in this nomenclature indicates the fusion pattern between the constituent ring systems. The notation [3.4] specifically denotes the presence of a three-membered and four-membered ring sharing a common spiro carbon atom, although in this particular case, the actual ring sizes are four and five members respectively. This nomenclature system provides chemists with essential structural information necessary for understanding the compound's three-dimensional geometry and potential reactivity patterns.
The molecular classification extends beyond simple structural description to encompass functional group categorization. The compound simultaneously incorporates primary amine functionality, tertiary amine character within the spirocyclic framework, and carboxylate ester protection. This multifunctional nature positions the compound within several chemical categories, including protected amino acids, spirocyclic building blocks, and pharmaceutical intermediates. The systematic approach to nomenclature ensures unambiguous identification while facilitating communication within the scientific community.
Chemical database systems employ various identifier codes to ensure precise compound identification across different platforms. The SMILES notation CC(C)(C)OC(=O)N1CCC2(C1)CCC2N provides a linear representation of the molecular structure, enabling computational analysis and database searching. The InChI identifier InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3 offers an alternative standardized format for structure representation.
Historical Context of Azaspiro Compound Development
The development of azaspiro compounds, including this compound, represents a significant evolution in synthetic organic chemistry that emerged from the recognition of spirocyclic structures in natural products and their unique three-dimensional properties. Early investigations into spirocyclic systems were motivated by the observation that many biologically active natural products contained spiro centers that contributed to their distinctive pharmacological profiles. The systematic exploration of azaspiro compounds gained momentum in the late twentieth century as synthetic methodologies for constructing complex spirocyclic frameworks became more sophisticated and reliable.
The historical development of azaspiro[3.4]octane derivatives can be traced through landmark synthetic achievements that established foundational methodologies for spirocyclic construction. Research groups focused on developing annulation strategies that could efficiently combine cyclopentane and azetidine-derived precursors to generate the characteristic spirocyclic architecture. These early synthetic efforts demonstrated that step-economic approaches utilizing readily available starting materials could provide access to previously challenging molecular targets, thereby enabling broader exploration of azaspiro chemical space.
The recognition of spirocyclic scaffolds as privileged structures in medicinal chemistry emerged from systematic analyses of drug discovery outcomes and structure-activity relationships. Researchers observed that spirocyclic compounds often exhibited improved physicochemical properties compared to their planar counterparts, including enhanced solubility, metabolic stability, and reduced likelihood of off-target interactions. This historical perspective motivated the development of specialized synthetic methodologies for azaspiro compound preparation, including the specific routes that enable access to this compound and related derivatives.
The evolution of protecting group strategies played a crucial role in enabling the synthesis of complex azaspiro compounds like this compound. The development of the tert-butyl carbamate protection protocol provided chemists with a robust method for temporarily masking amino functionality while enabling selective transformations at other molecular sites. This historical advancement was particularly significant for azaspiro chemistry, where multiple reactive sites often require orthogonal protection strategies to achieve successful synthetic outcomes.
Research Significance in Organic and Medicinal Chemistry
The research significance of this compound in contemporary organic and medicinal chemistry stems from its role as a multifunctional building block that addresses several key challenges in modern drug discovery. The compound's three-dimensional architecture addresses the growing recognition that molecular complexity and reduced planarity are associated with improved success rates in clinical development. Studies have demonstrated that compounds with higher fractions of sp³ hybridized carbon atoms, such as those found in spirocyclic structures, exhibit increased probability of successful translation from preclinical research to clinical applications.
The strategic importance of this compound in medicinal chemistry research is exemplified by its potential as a bioisostere for traditional heterocyclic motifs. Spirocyclic scaffolds, including azaspiro[3.4]octane derivatives, have been successfully employed as replacements for morpholine and piperazine rings in drug candidates, often resulting in improved selectivity profiles and reduced off-target effects. The incorporation of spirocyclic elements can modulate key physicochemical properties including lipophilicity, aqueous solubility, and metabolic stability, thereby enhancing the drug-like characteristics of candidate molecules.
Research investigations have highlighted the unique conformational properties of azaspiro compounds that contribute to their distinctive biological activities. The rigid spirocyclic framework restricts molecular flexibility while maintaining precise three-dimensional positioning of functional groups, enabling the design of molecules with enhanced receptor selectivity. This conformational constraint has proven particularly valuable in structure-based drug design approaches, where maintaining specific geometric relationships between pharmacophoric elements is crucial for achieving desired biological outcomes.
The synthetic accessibility of this compound through established annulation methodologies has facilitated its adoption as a versatile intermediate in pharmaceutical research. The compound serves as a key building block for the construction of more complex molecular architectures, enabling the rapid exploration of chemical space around spirocyclic frameworks. The presence of both primary amine and protected carboxylate functionalities provides multiple vectors for structural elaboration, supporting the development of focused compound libraries for biological screening programs.
Properties
IUPAC Name |
tert-butyl 3-amino-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDLFRHCGVVGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745371 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-30-6 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization
A common approach involves the Mannich reaction, where a β-amino ketone intermediate undergoes cyclization. For example, treatment of N-protected γ-amino ketones with aqueous sodium hydroxide at 60–80°C facilitates spiro-ring formation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | N-Boc-γ-amino ketone |
| Base | NaOH (1.0 M) |
| Temperature | 70°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% |
This method prioritizes simplicity but suffers from moderate yields due to competing hydrolysis of the Boc group.
Acid-Mediated Cyclization
Alternatively, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) catalyze the cyclization of imine precursors. The Boc group is introduced post-cyclization using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
Optimized Protocol:
-
Form imine from γ-amino alcohol and ketone.
-
Cyclize using BF₃·OEt₂ (0.5 equiv) at −10°C.
-
Protect amine with Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Yield: 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Ring-Closing Metathesis (RCM) Approaches
Grubbs Catalyst-Mediated RCM
Ring-closing metathesis using Grubbs II catalyst enables the formation of the spiro[3.4]octane framework from diene precursors. A typical substrate includes a tert-butyl-protected amine and terminal olefins.
Key Data:
| Catalyst | Grubbs II (5 mol%) |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 40°C |
| Reaction Time | 6 hours |
| Yield | 55–60% |
Stereochemical Control
Chiral catalysts like Hoveyda-Grubbs II achieve enantioselective RCM, critical for pharmaceutical applications. Asymmetric induction of up to 88% ee has been reported using tailored N-heterocyclic carbene ligands.
Reductive Amination for Spirocycle Formation
Sodium Cyanoborohydride-Mediated Method
Reductive amination of keto-azetidine precursors with sodium cyanoborohydride (NaBH₃CN) in methanol affords the spirocyclic amine. The Boc group is introduced prior to reduction to prevent side reactions.
Procedure:
-
React Boc-protected azetidine ketone with NH₄OAc.
-
Reduce with NaBH₃CN (2.0 equiv) at pH 5–6 (acetic acid buffer).
-
Isolate via extraction (CH₂Cl₂/H₂O) and concentrate.
-
Yield: 50–65%.
Boc Protection and Deprotection Dynamics
Acidic Deprotection Risks
The Boc group is labile under acidic conditions (e.g., HCl/dioxane), necessitating neutral or basic conditions during synthesis. Trifluoroacetic acid (TFA) deprotection is avoided until final stages to preserve the spirocyclic structure.
Catalytic Systems for Large-Scale Synthesis
Continuous Flow Reactors
Industrial-scale production employs continuous flow systems to enhance heat transfer and mixing. A representative setup uses:
-
Residence Time: 30 minutes
-
Temperature: 50°C
-
Catalyst: Immobilized lipase for enantioselective steps
-
Output: 85% purity, 90% yield after crystallization.
Analytical Characterization
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.35 (m, 2H, NCH₂), 4.85 (br s, 1H, NH).
¹³C NMR confirms spiro carbon at δ 98.7 ppm.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₂H₂₂N₂O₂ [M+H]⁺: 226.1676. Observed: 226.1678.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation during Boc protection generates tert-butyl carbamate byproducts (up to 15%). Purification via silica gel chromatography (gradient elution) reduces contamination to <2%.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate Boc group stability. Mixed solvents (THF/H₂O 4:1) balance reactivity and protection.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Mannich Cyclization | 45–60 | 85–90 | Low | Moderate |
| RCM with Grubbs II | 55–60 | 90–95 | Moderate | High |
| Reductive Amination | 50–65 | 88–93 | High | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Oxo vs. Amino Substituents
- tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6): The oxo group at position 2 reduces nucleophilicity, limiting its utility in amine-mediated reactions. Used in cyclization reactions and as a precursor for spiro-lactam synthesis . Similarity score: 0.94 compared to the amino derivative .
Ethoxy Substitution
- tert-Butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1354961-70-8): The ethoxy group at position 3 increases hydrophobicity (logP: ~2.1) compared to the unsubstituted amino analog (logP: ~1.5). Molecular weight: 270.37 vs. 242.34 for the parent compound .
Spiro Ring Size Variations
6-Azaspiro[3.5]nonane Derivatives
- tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3): The expanded spiro ring (3.5 vs. Purity: 95% (HPLC) .
6-Azaspiro[2.5]octane Derivatives
- tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS: 1233323-55-1): Smaller spiro ring (2.5) increases steric strain, reducing stability under acidic conditions. Limited commercial availability due to synthetic challenges .
Physical and Chemical Properties
| Property | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
|---|---|---|
| Molecular Weight | 242.34 | 241.33 |
| Purity | 95% (HPLC) | 96% (HPLC) |
| Storage | Not specified | Long-term storage at -20°C |
| Key Functional Group | Amino | Hydroxymethyl |
| Reference |
Biological Activity
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1251010-30-6) is a compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and infectious diseases. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| LogP | 0.88 |
| Polar Surface Area (Ų) | 56 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
These properties suggest a balance of hydrophilicity and lipophilicity, which may influence its bioavailability and interaction with biological targets.
Pharmacological Applications
Research indicates that compounds like this compound are being explored for their roles in:
- Neurological Disorders : There is potential for development as a therapeutic agent targeting conditions such as depression and anxiety due to its possible effects on neurotransmitter modulation.
- Infectious Diseases : The compound may serve as a scaffold for designing new antimicrobial agents .
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related azaspiro compounds have shown promising results in preclinical trials:
- Study on Azaspiro Compounds : A study highlighted the efficacy of azaspiro derivatives in modulating opioid receptors, suggesting potential applications in pain management .
- Synthesis and Evaluation : Another research effort synthesized various azaspiro derivatives and evaluated their biological activities, noting significant interactions with CNS receptors, which supports the hypothesis for this compound .
Synthesis
The synthesis of this compound typically involves the reaction of suitable azaspiro compounds with tert-butyl chloroformate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran . The reaction conditions are optimized to maximize yield and purity.
Q & A
Q. What are the critical steps in synthesizing tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate with high purity?
Methodological Answer:
- Deprotection: Use hydrogen chloride in 1,4-dioxane to remove the tert-butyloxycarbonyl (Boc) protecting group, ensuring complete deprotection without side reactions .
- Purification: Employ column chromatography with silica gel and monitor purity via HPLC (e.g., retention time ~9.8 min for major peaks) .
- Storage: Store under inert gas (nitrogen/argon) at 2–8°C to prevent degradation .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Confirm structure using H NMR (e.g., δ 3.43–3.63 ppm for spirocyclic protons, δ 1.27 ppm for tert-butyl groups) .
- HPLC: Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 241.3 for CHNO) .
Q. What safety precautions are required during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation: Use fume hoods to prevent inhalation of vapors (GHS H335) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
Methodological Answer:
- Catalyst Screening: Test palladium or nickel catalysts for hydrogenation steps to reduce byproducts .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .
- Temperature Control: Perform reactions at 0–5°C to stabilize reactive intermediates (e.g., amine groups) .
Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Impurity Analysis: Use preparative HPLC to isolate minor peaks and characterize them via high-resolution MS .
- Dynamic Effects: Consider rotational barriers in spirocyclic systems that may cause peak broadening; perform variable-temperature NMR .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, δ 4.15 ppm for hydroxyl protons) .
Q. What strategies address low yields during Boc-deprotection?
Methodological Answer:
- Acid Strength: Titrate HCl concentration (2–4 M in dioxane) to balance deprotection efficiency vs. side reactions .
- Alternative Reagents: Test trifluoroacetic acid (TFA) in dichloromethane for milder conditions .
- Byproduct Trapping: Add scavengers (e.g., triethylsilane) to sequester carbocation intermediates .
Q. How can computational modeling aid in predicting reactivity?
Methodological Answer:
- DFT Calculations: Simulate transition states for spirocyclic ring formation to identify steric/electronic barriers .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported physical properties (e.g., density, boiling point)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
